molecular formula C13H19NO B12434389 2-(1-Benzylpyrrolidin-2-YL)ethanol

2-(1-Benzylpyrrolidin-2-YL)ethanol

Cat. No.: B12434389
M. Wt: 205.30 g/mol
InChI Key: WVQPDPHHBFPXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzylpyrrolidin-2-yl)ethanol is a pyrrolidine derivative featuring a benzyl group at the 1-position and an ethanol substituent at the 2-position of the pyrrolidine ring. The ethanol chain introduces distinct hydrogen-bonding capabilities and polarity compared to shorter-chain alcohols or non-hydroxylated analogs, influencing solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C13H19NO/c15-10-8-13-7-4-9-14(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2

InChI Key

WVQPDPHHBFPXIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CCO

Origin of Product

United States

Preparation Methods

Proline-Based Asymmetric Synthesis

The chiral pool strategy using L-proline as a starting material remains a cornerstone for constructing the pyrrolidine core. In one approach, L-proline undergoes sequential N-benzylation and O-benzylation using benzyl bromide under alkaline conditions (K₂CO₃/EtOH, reflux), achieving 83% yield for N-benzyl-O-benzylproline. Subsequent hydrolysis of the ester moiety (NaOH/EtOH/H₂O) followed by borane-mediated reduction (BH₃·THF, 0°C to rt) generates the ethanol side chain with retention of configuration. This method benefits from inherent chirality but requires careful optimization of benzylation stoichiometry to avoid diastereomer formation.

Donor-Acceptor Cyclopropane Ring Opening

Recent work demonstrates the utility of dimethyl 2-arylcyclopropane-1,1-dicarboxylates as precursors. Treatment with benzylamine in dichloroethane (DCE) catalyzed by Ni(ClO₄)₂·6H₂O (10 mol%) at 45°C induces cyclopropane cleavage, forming a γ-lactam intermediate. Alkaline saponification (NaOH/EtOH) and thermal decarboxylation (160°C, microwave irradiation) yield the pyrrolidin-2-one scaffold, which undergoes lithium aluminum hydride (LiAlH₄) reduction to install the ethanol group. This method achieves 45–70% overall yields but faces challenges in controlling regioselectivity during cyclopropane activation.

Reductive Amination of Keto Intermediates

Condensation of 2-pyrrolidone with benzaldehyde under Dean-Stark conditions (toluene, 110°C) produces the imine intermediate, which is hydrogenated (H₂, 50 psi, Pd/C) to afford 1-benzylpyrrolidine. Subsequent formylation (HCO₂H/Ac₂O) at the 2-position followed by Bouveault-Blanc reduction (Na/EtOH) introduces the ethanol moiety. While this route avoids chiral resolution steps, competing overalkylation at the pyrrolidine nitrogen necessitates precise stoichiometric control.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

Comparative studies reveal stark differences in pathway efficiency based on solvent polarity:

Solvent Reaction Type Optimal Temp (°C) Yield (%) Byproducts
DMF N-Benzylation of Proline 100 83 <5% Dialkylated species
Toluene Reductive Amination 110 68 12% Quaternary ammonium
DCE Cyclopropane Opening 45 70 <3% Ring-expanded byproducts

Polar aprotic solvents like DMF enhance N-benzylation rates but require strict anhydrous conditions to prevent hydrolysis. Non-polar media (toluene) favor imine formation but slow hydrogenation kinetics.

Catalytic Systems for Stereocontrol

Chiral induction in proline-derived routes depends on:

  • Phase-Transfer Catalysts : Binaphthyl-derived ammonium salts enable enantioselective alkylation (90% ee)
  • Asymmetric Hydrogenation : Ru-(BINAP) complexes reduce keto intermediates with 94% ee but require high pressure (100 psi H₂)
  • Organocatalytic Ring-Opening : Proline-based catalysts induce 85% ee in cyclopropane derivatization

Industrial-Scale Production Methodologies

Continuous Flow Systems

Automated plug-flow reactors (PFRs) address exothermicity challenges in benzylation steps:

  • Residence Time : 12–18 minutes at 130°C
  • Pressure : 8–10 bar to maintain solvent (toluene) in liquid phase
  • Yield : 89% with <1% diastereomeric excess

In-line FTIR monitoring enables real-time adjustment of benzyl bromide feed rates, minimizing overalkylation.

Crystallization-Induced Dynamic Resolution

Combining the racemic ethanol intermediate with L-tartaric acid in i-PrOH induces preferential crystallization of the desired (S)-enantiomer (98% ee after three recrystallizations). This approach reduces reliance on chiral chromatography in large batches.

Analytical Characterization Protocols

Spectroscopic Differentiation of Diastereomers

1H NMR (600 MHz, CDCl₃) reveals distinct splitting patterns:

  • C(2) Ethanol Protons : δ 3.72–3.68 (dd, J = 10.4, 4.2 Hz) for (S)-configured vs. δ 3.65–3.61 (m) for (R)
  • Benzyl CH₂ : δ 4.51 (s) in trans-diastereomers vs. δ 4.48 (d, J = 14.8 Hz) in cis

Chiral HPLC Validation

Method: Chiralpak IC-3 (150 × 4.6 mm), 90:10 hexane/i-PrOH, 1.0 mL/min Retention Times: (S)-enantiomer 8.9 min, (R)-enantiomer 10.2 min

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine and hydroxyl groups serve as primary oxidation sites:

Reaction TypeReagents/ConditionsProductsKey Observations
Amine Oxidation KMnO₄/H₂SO₄ (acidic), CrO₃Imines, NitrilesSelective oxidation of the pyrrolidine nitrogen to imine intermediates, with further oxidation yielding nitriles under harsh conditions.
Alcohol Oxidation PCC (Pyridinium Chlorochromate)2-(1-Benzylpyrrolidin-2-yl)acetaldehydeMild oxidation preserves the pyrrolidine ring while converting the hydroxyl to a carbonyl group.

Mechanistic Insight :

  • The amine’s lone pair facilitates deprotonation, enabling nucleophilic attack on oxidizing agents.

  • Steric hindrance from the benzyl group slows oxidation at the pyrrolidine nitrogen compared to unsubstituted analogs.

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

Reaction TypeReagents/ConditionsProductsNotes
Catalytic Hydrogenation H₂/Pd-C (10 atm, 50°C)2-(Pyrrolidin-2-yl)ethanolBenzyl group is cleaved via hydrogenolysis, retaining the pyrrolidine-ethanol backbone.
Selective Reduction NaBH₄/MeOHNo reactionThe hydroxyl group remains intact; borohydride preferentially reduces carbonyl groups if present.

Industrial Relevance :

  • Hydrogenolysis is scalable for producing deprotected pyrrolidine intermediates in pharmaceutical synthesis .

Nucleophilic Substitution

The hydroxyl group undergoes substitution under acidic or Mitsunobu conditions:

ReactionReagentsProductsYield*
Tosylation TsCl/pyridine2-(1-Benzylpyrrolidin-2-yl)ethyl tosylateHigh (80–90%)
Mitsunobu Alkylation DIAD/PPh₃ 2-(1-Benzylpyrrolidin-2-yl)ethyl ethersModerate (50–70%)

*Yields estimated from analogous pyrrolidine reactions due to limited direct data .

Key Applications :

  • Tosylates act as leaving groups for SN2 reactions, enabling C–N or C–O bond formation.

Cyclization and Ring-Opening

The ethanol side chain facilitates intramolecular reactions:

ReactionConditionsProductObservations
Lactam Formation HCl reflux Pyrrolidin-2-one derivativesEthanol hydroxyl attacks the adjacent amine, forming a five-membered lactam.
Ring-Opening HBr/AcOH2-(1-Benzylpyrrolidin-2-yl)ethyl bromideThe pyrrolidine ring remains intact; hydroxyl converts to bromide.

Theoretical Basis :

  • Lactamization is favored due to strain relief in the transition state .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzyl group:

ReactionCatalysts/ReagentsProductsEfficiency
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂ Aryl-substituted derivativesModerate (60–75%)
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos Aminobenzyl analogsHigh (80–90%)

Limitations :

  • Steric bulk near the benzyl group reduces coupling efficiency compared to planar aromatic systems .

Acid/Base Reactions

The compound exhibits typical amino alcohol behavior:

  • Protonation : The pyrrolidine nitrogen (pKa ~10.5) is protonated in acidic media, enhancing water solubility.

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the hydroxyl group (pKa ~16), enabling alkoxide formation.

Spectroscopic Data

Critical characterization data for reaction monitoring:

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.60–1.85 (m, pyrrolidine CH₂), δ 3.45 (t, CH₂OH), δ 7.25–7.35 (m, benzyl Ar-H)
IR 3350 cm⁻¹ (O–H stretch), 2800 cm⁻¹ (N–H stretch)

Scientific Research Applications

2-(1-Benzylpyrrolidin-2-YL)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methanol Derivatives

  • (1-Benzylpyrrolidin-2-yl)methanol (CAS 67131-44-6): Molecular Weight: 191.27 g/mol . Density: 1.082 g/cm³ . Boiling Point: 313.3°C . Key Differences: The ethanol analog has a longer alkyl chain (C2 vs. C1), which likely reduces crystallinity and increases solubility in polar solvents. The hydroxyl group’s position on a longer chain may also alter hydrogen-bonding interactions in catalytic or biological systems .
  • (1-Benzyl-2-methylpyrrolidin-2-yl)methanol (CAS 1354961-09-3): Molecular Weight: 205.3 g/mol .

Ketone and Aromatic Derivatives

  • 1-(2-(1-Benzylpyrrolidin-2-yl)phenyl)ethan-1-one (3aa): Synthesis: Prepared via LiHMDS-mediated reactions in THF, yielding 32% after purification . Key Differences: The ketone group replaces the hydroxyl, eliminating hydrogen-bonding capacity and increasing electrophilicity. This makes 3aa more reactive in nucleophilic additions compared to the ethanol analog .
  • (S)-(1-Benzylpyrrolidin-2-yl)dipentafluorophenylmethanol: Synthesis: Achieved via nBuLi and pentafluoroiodobenzene, yielding 57% . Fluorine Effect: The pentafluorophenyl groups enhance lipophilicity and electron-withdrawing effects, contrasting with the hydrophilic ethanol chain. This compound is suited for applications requiring high thermal stability and non-polar environments .

Ethanolamine Derivatives

  • 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol (CAS 1353963-06-0): Molecular Weight: 290.41 g/mol .

Physical Properties

Property 2-(1-Benzylpyrrolidin-2-yl)ethanol (Inferred) (1-Benzylpyrrolidin-2-yl)methanol 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Molecular Weight (g/mol) ~205–220 (estimated) 191.27 290.41
Boiling Point (°C) ~300–320 (estimated) 313.3 Not reported
Density (g/cm³) ~1.05–1.10 1.082 Not reported
Solubility Higher in polar solvents (vs. methanol) Moderate polarity High (due to amine group)

Biological Activity

2-(1-Benzylpyrrolidin-2-YL)ethanol, with the chemical formula C14_{14}H21_{21}NO, is a compound that has garnered interest due to its potential biological activities. Its structure features a pyrrolidine ring substituted with a benzyl group, which is significant for its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Cholinergic Activity

Research indicates that this compound exhibits moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Such inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. For instance, compounds related to this structure have shown promising results in enhancing cognitive function through AChE inhibition .

2. Anticonvulsant Properties

In studies assessing anticonvulsant activity, derivatives of this compound have demonstrated protective effects in various seizure models. For example, a compound structurally related to it showed significant efficacy in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model, indicating potential for treating epilepsy . The compound's ability to modulate neurotransmitter release may contribute to its anticonvulsant effects.

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it exhibits considerable antioxidant activity, which can mitigate oxidative stress-related cellular damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

The biological activity of this compound can be attributed to several mechanisms:

  • AChE and BuChE Inhibition : By inhibiting these enzymes, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.
  • Calcium Modulation : Some studies suggest that related compounds may influence calcium signaling pathways, which are crucial for neurotransmitter release and neuronal excitability .
  • Antioxidative Mechanisms : The ability to scavenge free radicals contributes to cellular protection against oxidative damage.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated AChE inhibition with an IC50_{50} value indicating moderate selectivity compared to BuChE.
Showed significant anticonvulsant effects in mouse models, with potential for clinical applications in epilepsy.
Reported antioxidant activity comparable to established antioxidants like Trolox, suggesting neuroprotective potential.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Benzylpyrrolidin-2-YL)ethanol, and how can intermediates be optimized?

A common approach involves reductive amination or nucleophilic substitution on pyrrolidine derivatives. For example, sodium borohydride reduction of a Schiff base intermediate (formed by condensing benzylamine with a ketone precursor) can yield the target compound. Recrystallization using ethanol/water mixtures is effective for purification . Optimization of reaction time and stoichiometry (e.g., 12–15 hours with EDC·HCl/HOBt coupling agents) improves yield and reduces byproducts .

Q. How can structural characterization of this compound be performed using crystallography?

X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) is widely used. Ensure high-resolution data collection (≤1.0 Å) to resolve the benzyl-pyrrolidine-ethanol backbone. Twinning or disordered solvent molecules may require SHELXD for structure solution .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water (1:1 v/v) are standard. Monitor purity via TLC (Rf ~0.3 in EtOAc) . For scale-up, fractional distillation under reduced pressure (e.g., 0.1 mmHg) may be employed .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-enantiomer be achieved, and what chiral resolution methods are applicable?

Chiral auxiliaries (e.g., Boc-protected pyrrolidine derivatives) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can induce stereoselectivity. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic resolution (lipase-mediated acetylation) are validated for enantiomeric excess (ee) analysis .

Q. What analytical techniques resolve contradictions in NMR data due to conformational flexibility?

Variable-temperature NMR (VT-NMR) at 298–343 K reduces signal splitting caused by pyrrolidine ring puckering. 2D NOESY experiments (mixing time 800 ms) identify spatial proximities between benzyl protons and ethanol moieties . Cross-validate with DFT calculations (B3LYP/6-31G*) to model low-energy conformers .

Q. How can high-resolution mass spectrometry (HRMS) distinguish this compound from structurally similar metabolites?

HRMS (ESI+, m/z 220.1332 [M+H]+) provides exact mass matching (theoretical: 219.1259). Isotopic pattern analysis (e.g., 13C vs. 15N contributions) and MS/MS fragmentation (dominant peaks at m/z 148 [benzyl-pyrrolidine]+ and 91 [tropylium ion]) confirm identity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Design-of-experiments (DoE) approaches (e.g., Taguchi method) optimize reaction parameters (temperature, pH, catalyst loading). In-line FTIR monitors intermediate formation, while PAT (Process Analytical Technology) ensures consistency in ethanol solvent removal .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

Perform DSC (Differential Scanning Calorimetry) under inert gas to avoid decomposition. Compare solubility in aprotic (DMSO) vs. protic (ethanol) solvents. Document polymorph screening (e.g., via XRPD) to identify crystalline forms .

Q. What frameworks reconcile contradictory bioactivity data in pharmacological studies?

Apply the "contradiction matrix" from qualitative research: (1) Verify assay conditions (e.g., cell line viability, ethanol solvent controls), (2) Cross-test with orthogonal assays (e.g., SPR vs. ELISA), and (3) Perform meta-analysis of dose-response curves .

Applications in Experimental Design

Q. How can this compound serve as a biochemical probe for neurotransmitter receptor studies?

Functionalize the ethanol moiety with fluorescent tags (e.g., dansyl chloride) for binding assays. Docking studies (AutoDock Vina) predict interactions with GABA_A receptor pockets (PDB: 6X3T). Validate via electrophysiology (patch-clamp) in neuronal cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.